2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
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Overview
Description
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde: is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production. The use of photoredox catalysts and efficient reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions. The aldehyde group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group within its structure. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
185119-21-5 |
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Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde |
InChI |
InChI=1S/C6H6O3/c7-1-3-4-2-9-6(8)5(3)4/h1,3-5H,2H2 |
InChI Key |
STQWCQBIIKPOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O1)C=O |
Origin of Product |
United States |
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